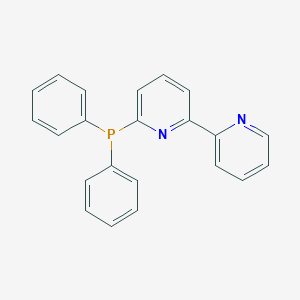
6-Diphenylphosphino-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Diphenylphosphino-2,2'-bipyridine, also known as this compound, is a useful research compound. Its molecular formula is C22H17N2P and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
1.1 Asymmetric Catalysis
One of the primary applications of dpb is as a ligand in asymmetric catalysis. It has been utilized in various reactions, including:
- Asymmetric Hydrogenation : dpb has been shown to enhance the enantioselectivity of hydrogenation reactions. For instance, it can facilitate the hydrogenation of ketones to yield chiral alcohols, which are valuable in pharmaceuticals .
- Cross-Coupling Reactions : dpb serves as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These processes are crucial for forming carbon-carbon bonds in organic synthesis.
1.2 Polymerization Processes
dpb is also employed in the synthesis of chiral polymers through copolymerization reactions. Its ability to coordinate with transition metals allows for the formation of functionalized polymers that have applications in materials science and drug delivery systems .
Coordination Chemistry
2.1 Metal Complex Formation
The coordination behavior of dpb with various metal centers has been extensively studied. It typically acts as a bidentate ligand, coordinating through its nitrogen atoms to form stable metal complexes. These complexes are investigated for their electronic and catalytic properties.
| Metal Complex | Ligand | Application |
|---|---|---|
| [Pd(dpb)Cl] | dpb | Catalytic cross-coupling |
| [Ru(dpb)(C=C)] | dpb | Asymmetric hydrogenation |
| [Ni(dpb)Br] | dpb | Electrochemical studies |
Luminescent Properties
Recent studies have highlighted the luminescent properties of gold(III) complexes derived from dpb. These complexes have potential applications in photonic devices and sensors due to their unique optical characteristics . The incorporation of dpb into these complexes enhances their stability and luminescence efficiency.
Case Studies
4.1 Asymmetric Synthesis of Chiral Alcohols
A notable case study involves the use of dpb in the asymmetric hydrogenation of prochiral ketones. Researchers reported that using dpb as a ligand with a ruthenium catalyst resulted in high enantioselectivity (up to 95% ee) for the corresponding chiral alcohols . This application underscores the importance of dpb in producing valuable chiral intermediates.
4.2 Synthesis of Functionalized Polymers
In another study, dpb was utilized in the copolymerization of propene with carbon monoxide, leading to the formation of chiral functionalized polymers. The resulting materials exhibited significant potential for use in drug delivery systems due to their biocompatibility and tailored functionalities .
Propiedades
Número CAS |
152194-39-3 |
|---|---|
Fórmula molecular |
C22H17N2P |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
diphenyl-(6-pyridin-2-ylpyridin-2-yl)phosphane |
InChI |
InChI=1S/C22H17N2P/c1-3-10-18(11-4-1)25(19-12-5-2-6-13-19)22-16-9-15-21(24-22)20-14-7-8-17-23-20/h1-17H |
Clave InChI |
YNLXNWOMYAIZNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |
Sinónimos |
6-DIPHENYLPHOSPHINO-2,2'-BIPYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















